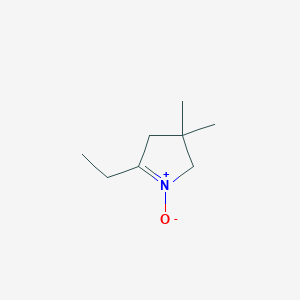
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a keto group, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound.
化学反応の分析
Types of Reactions
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds
科学的研究の応用
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Indole: Contains a fused benzene and pyrrole ring, known for its biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Uniqueness
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific substitution pattern and the presence of a keto group
特性
CAS番号 |
6931-14-2 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
5-ethyl-3,3-dimethyl-1-oxido-2,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C8H15NO/c1-4-7-5-8(2,3)6-9(7)10/h4-6H2,1-3H3 |
InChIキー |
RQPIFSHBHVMTMS-UHFFFAOYSA-N |
正規SMILES |
CCC1=[N+](CC(C1)(C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



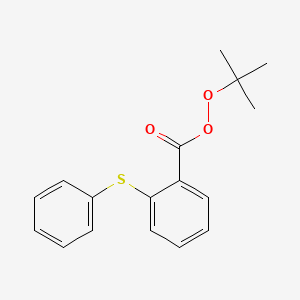
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

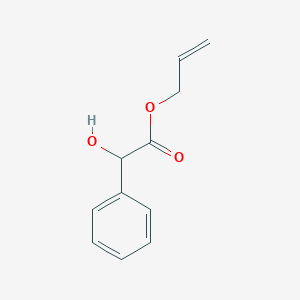
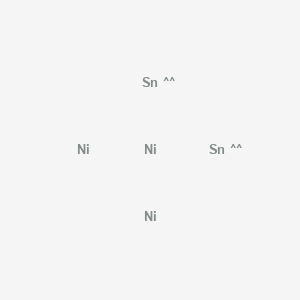
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)

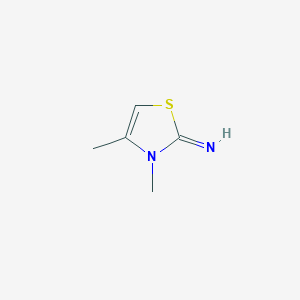
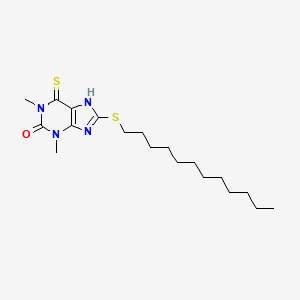
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)

![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
